TMP269

Übersicht

Beschreibung

TMP269 ist ein selektiver Inhibitor von Histon-Deacetylasen der Klasse IIa (HDACs), der speziell auf HDAC4, HDAC5, HDAC7 und HDAC9 abzielt. Histon-Deacetylasen sind Enzyme, die Acetylgruppen von Histonproteinen entfernen, was zu einer dichteren Verpackung von DNA um Histone und einer Unterdrückung der Gen-Transkription führt. This compound hat in verschiedenen wissenschaftlichen Forschungsanwendungen, insbesondere in der Krebstherapie und im Neuro-Schutz, Potenzial gezeigt .

Wissenschaftliche Forschungsanwendungen

TMP269 has a wide range of scientific research applications:

Cancer Therapy: this compound has shown anti-proliferative and pro-apoptotic effects on acute myeloid leukemia (AML) cells. .

Neuroprotection: this compound has demonstrated protective effects on the central nervous system, particularly in models of cerebral ischemia/reperfusion injury. .

Antiviral Activity: this compound has been shown to inhibit the replication of rabies virus (RABV) by reducing viral titers and protein levels.

Other Applications: This compound is used as a tool compound to study the role of class IIa HDACs in various biological processes, including cell cycle regulation, DNA synthesis, and cell proliferation.

Wirkmechanismus

TMP269 übt seine Wirkungen durch selektive Hemmung von Histon-Deacetylasen der Klasse IIa (HDAC4, HDAC5, HDAC7 und HDAC9) aus. Durch die Hemmung dieser Enzyme verhindert this compound die Entfernung von Acetylgruppen von Histonproteinen, was zu einer erhöhten Acetylierung und Entspannung der Chromatinstruktur führt. Dies führt zur Aktivierung der Gen-Transkription und zur Modulation verschiedener zellulärer Prozesse. Es wurde gezeigt, dass this compound Pfade moduliert, die den Gehirn-abgeleiteten neurotrophen Faktor (BDNF) und andere neurotrophe Faktoren beinhalten, was zu seinen neuroprotektiven Wirkungen beiträgt .

Biochemische Analyse

Biochemical Properties

TMP269 interacts with various enzymes and proteins. It is a selective class IIa histone deacetylase inhibitor . Histone deacetylases (HDACs) are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly, which prevents transcription . This compound’s inhibition of these enzymes plays a crucial role in its biochemical properties .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it significantly inhibits RABV replication at concentrations without significant cytotoxicity in a dose-dependent manner . This compound can also reduce the viral titers and protein levels of RABV at an early stage in the viral life cycle . In addition, it has anti-proliferative effects and induces additive apoptotic effects in combination with venetoclax in different AML cell lines .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits class IIa HDAC activity, which is crucial for its function . This inhibition affects gene expression, leading to changes in cellular function . For example, this compound treatment significantly downregulates immune-related pathways and autophagy-related genes after RABV infection .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, the level of histone 2 acetylation increases 24 hours after this compound injection

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, different doses of this compound could reduce the infarct volume in a cerebral ischemia/reperfusion injury model . More detailed studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it plays a role in the MAPK signaling pathway, PI3K-AKT signaling pathway, and AMPK signaling pathway

Vorbereitungsmethoden

TMP269 wird durch eine Reihe chemischer Reaktionen synthetisiert, die bestimmte Reagenzien und Bedingungen beinhalten. Die Verbindung wird dann durch Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Kernresonanzspektroskopie (NMR) gereinigt und charakterisiert .

Analyse Chemischer Reaktionen

TMP269 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation und Reduktion: this compound kann an Redoxreaktionen teilnehmen, obwohl spezifische Details zu diesen Reaktionen begrenzt sind.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Trifluormethyl- und Oxadiazolgruppen.

Häufige Reagenzien und Bedingungen: Reagenzien wie Dimethylsulfoxid (DMSO) und Ethanol werden häufig in Reaktionen mit this compound verwendet. .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Krebstherapie: this compound hat sich bei akuter myeloischer Leukämie (AML)-Zellen als antiproliferativ und proapoptotisch erwiesen. .

Neuro-Schutz: this compound hat schützende Wirkungen auf das zentrale Nervensystem gezeigt, insbesondere in Modellen für zerebrale Ischämie/Reperfusionsschäden. .

Antivirale Aktivität: Es wurde gezeigt, dass this compound die Replikation des Tollwutvirus (RABV) durch Reduzierung der Virus-Titer und Protein-Spiegel hemmt.

Vergleich Mit ähnlichen Verbindungen

TMP269 ist unter den Inhibitoren von HDACs der Klasse IIa aufgrund seiner Selektivität und Potenz einzigartig. Zu den ähnlichen Verbindungen gehören:

TMP195: Ein weiterer selektiver Inhibitor von HDACs der Klasse IIa mit ähnlicher inhibitorischer Aktivität, aber unterschiedlichen pharmakokinetischen Eigenschaften.

LMK-235: Ein selektiver Inhibitor von HDAC4 und HDAC5, der in der Krebsforschung verwendet wird.

This compound zeichnet sich durch seine hohe Selektivität für HDAC4, HDAC5, HDAC7 und HDAC9 aus, was es zu einem wertvollen Werkzeug macht, um die spezifischen Rollen dieser Enzyme in verschiedenen biologischen Prozessen zu untersuchen.

Eigenschaften

IUPAC Name |

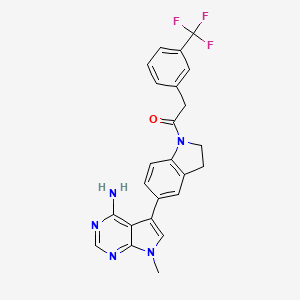

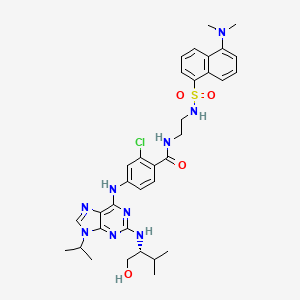

N-[[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21F3N4O3S/c26-25(27,28)22-31-20(32-35-22)17-7-4-8-18(13-17)21(33)29-15-24(9-11-34-12-10-24)23-30-19(14-36-23)16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2,(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORXBWNTEDOVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=CC=CC(=C2)C3=NOC(=N3)C(F)(F)F)C4=NC(=CS4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21F3N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314890-29-3 | |

| Record name | TMP269 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.